Vat green 8, tech.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

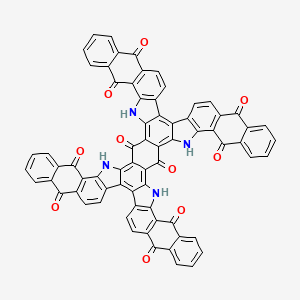

Vat Green 8 is a green dye with the molecular formula C70H28N4O10. It is known for its large condensed aromatic ring system with electroactive conjugated carbonyl groups, making it an ideal candidate for various applications, including use as an electrode material in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vat Green 8 is synthesized through a series of chemical reactions involving the formation of its complex aromatic structure. The synthesis typically involves the use of aromatic amines and nitro compounds, which undergo condensation reactions to form the final dye structure. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the aromatic rings .

Industrial Production Methods

Industrial production of Vat Green 8 involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-temperature reactors and continuous flow systems to ensure efficient production. The dye is then purified through various methods, including crystallization and filtration, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Vat Green 8 undergoes several types of chemical reactions, including:

Reduction: The dye can be reduced to its leuco form using reducing agents such as sodium hydrosulfite.

Common Reagents and Conditions

Reduction: Sodium hydrosulfite and sodium hydroxide are commonly used as reducing agents under alkaline conditions.

Oxidation: Air or hydrogen peroxide is used as oxidizing agents under mild conditions.

Major Products Formed

The major products formed from these reactions include the leuco form of Vat Green 8 during reduction and the original dye during oxidation .

Scientific Research Applications

Vat Green 8 has a wide range of scientific research applications, including:

Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.

Biology: Employed in biological staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the textile industry for dyeing fabrics due to its excellent fastness properties.

Mechanism of Action

The mechanism of action of Vat Green 8 involves its interaction with various molecular targets and pathways. In lithium-ion batteries, the dye’s electroactive conjugated carbonyl groups facilitate the storage and transfer of lithium ions, enhancing the battery’s performance . The π–π interactions between the dye molecules and graphene sheets in composite materials further improve the electrode’s conductivity and stability .

Comparison with Similar Compounds

Vat Green 8 can be compared with other vat dyes such as Vat Brown BR and Vat Olive T. These dyes share similar electroactive properties and are used in similar applications, including as electrode materials in lithium-ion batteries . Vat Green 8 is unique due to its specific molecular structure, which provides distinct electrochemical properties and makes it particularly suitable for high-performance applications .

List of Similar Compounds

- Vat Brown BR

- Vat Olive T

- Vat Orange 11

Conclusion

Vat Green 8 is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure and electroactive properties make it an essential material for advanced technologies such as lithium-ion batteries. The compound’s ability to undergo various chemical reactions and its compatibility with different reagents further enhance its utility in scientific research and industrial applications.

Biological Activity

Vat Green 8, also known as CI Vat Green 8, is a synthetic vat dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton. This compound is part of a broader category of vat dyes characterized by their unique application process, which involves reducing the dye to a soluble form before application and subsequently oxidizing it to an insoluble form once attached to the fiber. This method results in vibrant and durable colors, enhanced by excellent light and wash fastness properties. Recent studies have indicated that Vat Green 8 may exhibit significant biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research has shown that vat dyes, including Vat Green 8, can possess antimicrobial properties. A study highlighted that anthraquinone-based vat dyes have been investigated for their potential to inhibit bacterial growth on treated textiles. This characteristic not only enhances the aesthetic appeal of dyed fabrics but also provides functional benefits by offering an additional layer of protection against microbial contamination.

Biodegradation and Environmental Impact

The environmental impact of vat dyes, including Vat Green 8, has garnered attention due to concerns about pollution from the textile industry. A study utilizing Aspergillus niger demonstrated effective biosorption and decolorization of various vat dyes from wastewater. The research indicated that pre-culture methods were approximately 30% more efficient than simultaneous culture methods for dye removal. The adsorption capacity was analyzed using the Langmuir and Freundlich models, with Langmuir being the most suitable model for describing the adsorption process .

Case Studies

- Biosorption Studies : A study conducted on the removal of vat dyes using Aspergillus niger found that the high saturation capacity for certain vat dyes could be attributed to the molecular structure of the dyes. The complete decolorization time was significantly reduced for planar structures compared to non-planar structures, indicating that molecular mass plays a crucial role in biosorption efficiency .

- Microalgae in Wastewater Treatment : Research on microalgae's role in bioremediation has shown their effectiveness in removing pollutants from dye industry effluents. Algae can serve as indicators of water pollution and effectively treat wastewater while contributing to biomass production .

Summary of Findings

Properties

IUPAC Name |

5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),60,62(71),64,66,68-triacontaene-2,8,15,26,33,39,45,52,63,70-decone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H28N4O10/c75-61-25-9-1-5-13-29(25)65(79)45-37(61)21-17-33-41-42-34-18-22-38-46(66(80)30-14-6-2-10-26(30)62(38)76)54(34)72-58(42)50-49(57(41)71-53(33)45)69(83)51-52(70(50)84)60-44(36-20-24-40-48(56(36)74-60)68(82)32-16-8-4-12-28(32)64(40)78)43-35-19-23-39-47(55(35)73-59(43)51)67(81)31-15-7-3-11-27(31)63(39)77/h1-24,71-74H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCNMIAOAVIUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=C3C(=C4C5=C(C6=C(C=C5)C(=O)C5=CC=CC=C5C6=O)NC4=C2C1=O)C1=C(N3)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H28N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14999-97-4 |

Source

|

| Record name | 6,8,25,27-Tetrahydrobisnaphth[2′,3′:6,7]indolo[2,3-c:2′,3′-c′]dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:5,4-a′]dicarbazole-5,7,9,14,19,24,26,28,33,38-decone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.